molecular formula C12H20O2 B8734205 exo-3,3-Dimethylbicyclo(2.2.1)heptane-2-propionic acid CAS No. 84817-64-1

exo-3,3-Dimethylbicyclo(2.2.1)heptane-2-propionic acid

Cat. No. B8734205
M. Wt: 196.29 g/mol
InChI Key: PECZKENMPPVTAH-UHFFFAOYSA-N
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Patent
US04139559

Procedure details

To refluxing acetic anhydride (1050 g., 10 moles), there is added dropwise over six hours a solution of camphene (136 g., 1 mole) and di-tert-butyl peroxide (0.1 mole, 14.6 g.). After complete addition, the mixture is heated at reflux for five hours. The cooled reaction mixture is concentrated under reduced pressure to leave a yellow-orange residual oil, 750 ml. of 2.5N NaOH is added to the residue which is then heated on the steam bath for one hour. The cooled solution is extracted once with ether, made acidic with concentrated HCl, and extracted thoroughly with ether. The dried (Na2SO4) ether extracts are concentrated under reduced pressure and the residue distilled under vacuum.
Quantity
1050 g
Type
reactant
Reaction Step One
Quantity
136 g
Type
reactant
Reaction Step Two
Quantity
14.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:4][C:5](=[O:7])[CH3:6])(=O)C.[CH:8]12[CH2:17][CH:14]([CH2:15][CH2:16]1)[C:12](=[CH2:13])[C:9]2([CH3:11])[CH3:10].C(OOC(C)(C)C)(C)(C)C.[OH-].[Na+]>>[CH3:10][C:9]1([CH3:11])[CH:8]2[CH2:17][CH:14]([CH2:15][CH2:16]2)[CH:12]1[CH2:13][CH2:6][C:5]([OH:4])=[O:7] |f:3.4|

Inputs

Step One
Name
Quantity
1050 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
136 g
Type
reactant
Smiles
C12C(C)(C)C(=C)C(CC1)C2
Name
Quantity
14.6 g
Type
reactant
Smiles
C(C)(C)(C)OOC(C)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After complete addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for five hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to leave a yellow-orange residual oil, 750 ml
TEMPERATURE
Type
TEMPERATURE
Details
is then heated on the steam bath for one hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The cooled solution is extracted once with ether
EXTRACTION
Type
EXTRACTION
Details
extracted thoroughly with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The dried (Na2SO4) ether extracts
CONCENTRATION
Type
CONCENTRATION
Details
are concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residue distilled under vacuum

Outcomes

Product
Name
Type
Smiles
CC1(C(C2CCC1C2)CCC(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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